Pyrinoline

Descripción general

Descripción

Pyrinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . Crosslinks in collagen and elastin are derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . It is reported to be present in collagen of bone and cartilage, but is absent in collagen of skin .

Synthesis Analysis

The synthesis of this compound involves the degradation of bone collagen . This process has attracted attention for its use as biochemical markers of bone resorption . The review focuses on the chemical structure, biosynthesis, and synthesis of free and glycosylated this compound .

Molecular Structure Analysis

The molecular formula of this compound is C18H28N4O8 . Its average mass is 428.437 Da and its monoisotopic mass is 428.190704 Da .

Chemical Reactions Analysis

This compound is involved in the cross-linking of collagen fibers . This process is catalyzed by lysyl oxidase . The cross-links are derived from lysyl and hydroxylysyl residues .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its chemical structure . For example, its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Aplicaciones Científicas De Investigación

Pyrinoline in Immunology

Pyridostigmine bromide (PYR), a drug related to this compound, has been studied for its effects on immune function. In a study on mice, PYR at certain doses was found to suppress humoral antibody responses without altering spleen and thymus weight or splenic cellularity. This highlights PYR's selective suppression of certain immune responses (Peden-Adams et al., 2004).

Neurological Effects

PYR's impact on neurological function has been investigated, especially in the context of stress and neurotoxic agents. A study showed that physical stress or exposure to neurotoxic agents can affect PYR-induced toxicity in rats. This suggests that PYR's effects on the nervous system may be influenced by external stressors or other neurotoxic compounds (Shaikh et al., 2003).

Role in Bone Metabolism

This compound and its derivatives, such as pyridinoline (Pyr) and deoxypyridinoline (Dpyr), have been used as biochemical markers of bone resorption. A study focused on improving the assay performance for these compounds to optimize their use in clinical studies related to bone health (Colwell et al., 1993).

This compound in Pharmaceutical Development

Research into the synthesis and biological applications of this compound derivatives has significant implications in pharmaceuticals and agriculture. These compounds have been explored for their potential in creating drugs for various diseases and as ingredients in products like herbicides and insecticides (Ali, 2012).

Chemotherapy and Cancer Research

This compound-related compounds, such as pyridinium salts, have been extensively studied for their roles in chemotherapy and cancer research. They are known for their diverse applications including their use as anti-microbial, anti-cancer, and anti-malarial agents, as well as their relevance in material science and biological research (Sowmiah et al., 2018).

Mecanismo De Acción

Target of Action

Pyrinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . The primary targets of this compound are collagen and elastin, which are derived from lysyl and hydroxylysyl residues . This process is catalyzed by lysyl oxidase . This compound has also been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) .

Mode of Action

This compound forms cross-links in collagen and elastin, a process catalyzed by lysyl oxidase . These cross-links are crucial for the stability and strength of collagen fibers. This compound also interacts with RAGE, eliciting toxicity to cells in a concentration-dependent manner .

Biochemical Pathways

The formation of this compound is part of the complex biochemical pathway of collagen biosynthesis. The oxidative deamination of lysine and hydroxylysine residues to their respective aldehydes, allysine and hydroxyallysine, by lysyl oxidase is a prerequisite for crosslink formation . This is the last enzymic step of collagen biosynthesis .

Pharmacokinetics

It is known that this compound and deoxypyridinoline are released into the blood during bone degradation and are rapidly excreted in the urine . This suggests that this compound may have a relatively short half-life in the body.

Result of Action

The cross-linking of collagen fibers by this compound contributes to the structural integrity of various tissues, particularly bone and cartilage . The interaction of this compound with rage can lead to cytotoxic effects . Therefore, the molecular and cellular effects of this compound’s action can vary depending on the context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions that affect collagen synthesis and degradation, such as aging, disease states, and certain medications, can impact the formation and action of this compound. Moreover, hyperglycemic conditions can enhance the interaction of this compound with RAGE, leading to pro-inflammatory responses .

Propiedades

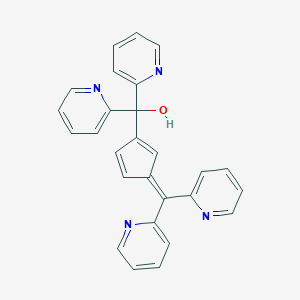

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

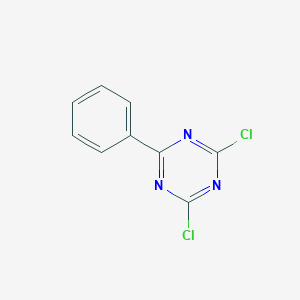

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

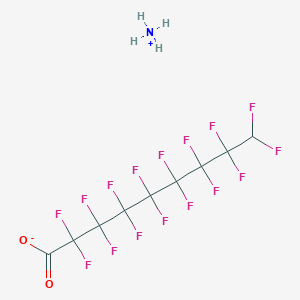

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

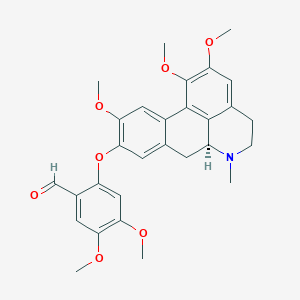

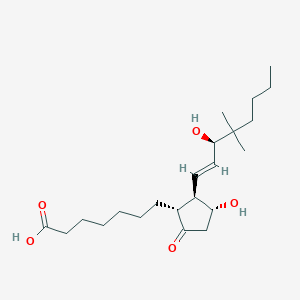

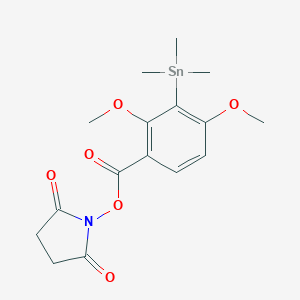

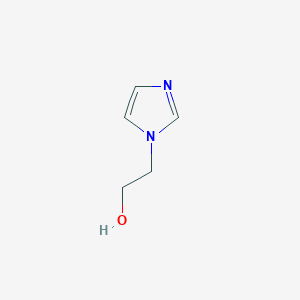

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)